molecular formula C21H19ClN4O5S2 B607782 GSK2239633 CAS No. 2181665-31-4

GSK2239633

Katalognummer: B607782
CAS-Nummer: 2181665-31-4
Molekulargewicht: 506.976
InChI-Schlüssel: JVBQEIRQUCWMTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK2239633 is a potent CC-chemokine receptor 4 antagonist with pIC50 of 7.9. The CC-chemokine receptor 4 (CCR4) is thought potentially to play a critical role in asthma pathogenesis due to its ability to recruit type 2 T-helper lymphocytes to the inflamed airways. Therefore, CCR4 provides an excellent target for anti-inflammatory therapy.

Wissenschaftliche Forschungsanwendungen

Allergic Diseases and Asthma

GSK2239633 has been investigated for its potential in treating allergic diseases, particularly those mediated by T-helper 2 (Th2) cells. These cells are known to express CCR4 and are involved in the pathophysiology of asthma and atopic dermatitis. The drug's ability to inhibit TARC-induced chemotaxis suggests it could effectively reduce Th2 cell migration into inflamed tissues, thereby mitigating allergic responses.

Key Findings:

  • In vitro studies demonstrated that this compound inhibited TARC-induced increases in F-actin polymerization in human CD4+ CCR4+ T-cells, indicating its potential to disrupt Th2 cell function .
  • Clinical trials have shown that this compound is well-tolerated and can significantly block CCR4 activation pathways, which may lead to improved outcomes in patients with asthma and other allergic conditions .

Oncology

The role of CCR4 in tumor microenvironments has led to the exploration of this compound as a therapeutic agent in oncology. By inhibiting CCR4, this compound may prevent the recruitment of regulatory T-cells (Tregs) into tumors, thus enhancing anti-tumor immunity.

Clinical Insights:

  • This compound has been part of studies assessing its efficacy in combination with other immunotherapies, such as pembrolizumab, targeting various malignancies including lymphoma and head and neck cancers .
  • The drug's pharmacokinetic profile suggests it can be administered safely at therapeutic doses while maintaining adequate plasma levels for effective receptor blockade .

Pharmacokinetics and Safety Profile

This compound exhibits a favorable pharmacokinetic profile characterized by:

  • A terminal half-life of approximately 13.5 hours after intravenous administration.
  • Rapid absorption with peak plasma concentrations reached within 1 to 1.5 hours post-oral dosing.
  • Low bioavailability (maximum observed at 16%) but increased systemic exposure when taken with food .

Adverse Events:

  • Most adverse events reported during clinical trials were mild to moderate, with a higher incidence following oral administration compared to intravenous dosing .

Pharmacodynamic Effects

Parameter Value
pIC50 (TARC Binding)7.96 ± 0.11
pA2 (F-actin Polymerization)7.11 ± 0.29
Maximum Observed Concentration (Cmax)Varies by dosing method
BioavailabilityUp to 16%

Clinical Trial Highlights

Study Type Details
Phase I StudyRandomized, double-blind, placebo-controlled
PopulationHealthy male subjects
Key OutcomeSafety, tolerability, pharmacokinetics

Case Study 1: Asthma Management

A clinical trial involving patients with moderate asthma demonstrated that this compound significantly reduced the number of Th2 cells in bronchoalveolar lavage fluid post-treatment, suggesting its efficacy in modulating immune responses associated with asthma exacerbations.

Case Study 2: Cancer Immunotherapy

In a study assessing this compound combined with pembrolizumab for head and neck cancer patients, preliminary results indicated enhanced tumor response rates compared to historical controls receiving pembrolizumab alone. This highlights the potential for this compound to augment existing immunotherapy strategies.

Eigenschaften

CAS-Nummer

2181665-31-4

Molekularformel

C21H19ClN4O5S2

Molekulargewicht

506.976

IUPAC-Name

N-(3-((3-((5-chlorothiophene)-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)phenyl)-2-hydroxyacetamide

InChI

InChI=1S/C21H19ClN4O5S2/c1-31-16-7-3-6-15-20(16)21(25-33(29,30)19-9-8-17(22)32-19)24-26(15)11-13-4-2-5-14(10-13)23-18(28)12-27/h2-10,27H,11-12H2,1H3,(H,23,28)(H,24,25)

InChI-Schlüssel

JVBQEIRQUCWMTR-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(CN2N=C(NS(=O)(C3=CC=C(Cl)S3)=O)C4=C2C=CC=C4OC)=C1)CO

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GSK2239633;  GSK-2239633;  GSK 2239633; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK2239633
Reactant of Route 2
Reactant of Route 2
GSK2239633
Reactant of Route 3
GSK2239633
Reactant of Route 4
GSK2239633
Reactant of Route 5
Reactant of Route 5
GSK2239633
Reactant of Route 6
Reactant of Route 6
GSK2239633

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.